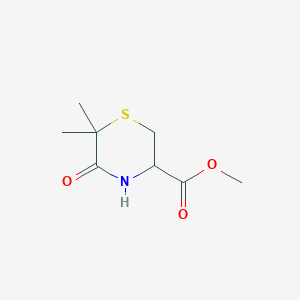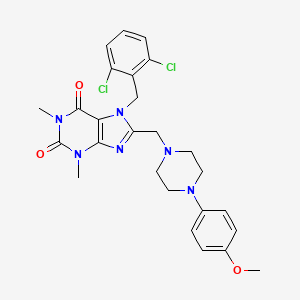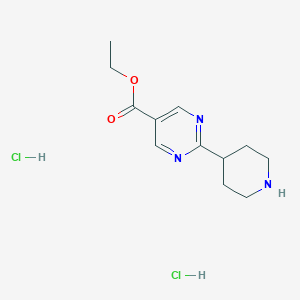
3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a chemical entity that appears to be related to various research areas, including crystal engineering, synthesis of bioactive molecules, and studies of nucleophilic displacement reactions. While the exact compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their chemical behavior.
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine derivatives with other chemical entities. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful optimization of conditions to achieve high yield and purity.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, and HRMS . These techniques provide detailed information about the molecular framework and functional groups present in the compound. The structure of this compound would likely be elucidated using similar methods, ensuring the correct assembly of the molecule.
Chemical Reactions Analysis
Chemical reactions involving related compounds show that they can participate in nucleophilic displacement reactions. For example, 3-chloro-1-ethylpiperidine undergoes nucleophilic displacement reactions to give an ambident bicyclic aziridinium ion, which then reacts with nucleophiles to yield pyrrolidine and piperidine isomers . This suggests that the compound may also undergo similar nucleophilic reactions, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a carboxamide group and a pyridine N-oxide in the structure can lead to specific hydrogen bonding and C-H...O interactions, which can be exploited in crystal engineering and the synthesis of pharmaceutical cocrystals . The compound this compound would also be expected to exhibit unique properties based on its functional groups, which could affect its solubility, stability, and reactivity.
Scientific Research Applications
Synthesis and Optimization
Improved Synthesis Techniques : Research has been conducted on the synthesis of similar compounds, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, with a focus on optimizing reaction conditions for better yield and purity (Yang-Heon Song, 2007).
Facile Synthesis Methods : A convenient synthesis method for carboxamide derivatives, which might be relevant for the synthesis of the target compound, has been developed (K. Kobayashi et al., 2009).
Chemical Properties and Reactions
Water Mediated Synthesis : Studies on similar compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have been performed using water-mediated synthesis methods, which might offer insights into eco-friendly and efficient synthesis processes (R. Jayarajan et al., 2019).
Structural Characterization and Analysis : Research has been done on the crystal structure and biological activity of compounds structurally similar to the target compound, providing insights into their potential applications and interaction mechanisms (Li et al., 2015).
Potential Therapeutic and Biological Applications
Inhibitor of Met Kinase Superfamily : Studies have identified compounds similar to the target as potent inhibitors of the Met kinase superfamily, indicating possible therapeutic applications in oncology (G. M. Schroeder et al., 2009).
Glycine Transporter 1 Inhibition : Some compounds structurally related to the target have been identified as glycine transporter 1 inhibitors, suggesting potential neurological applications (Shuji Yamamoto et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-3-4-10(9-17)19-12-5-6-15-8-11(12)14/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPZVYTVGQLXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3002600.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3002602.png)
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)
![2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3002604.png)
![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)
![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)


![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)